![molecular formula C11H25NO2 B13855180 2-[2-(Heptylamino)ethoxy]ethanol](/img/structure/B13855180.png)
2-[2-(Heptylamino)ethoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Heptylamino)ethoxy]ethanol is an organic compound with the molecular formula C9H21NO2. It is a clear, colorless liquid that is miscible with water and many organic solvents. This compound is used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Heptylamino)ethoxy]ethanol typically involves the reaction of heptylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
Reaction of Heptylamine with Ethylene Oxide: Heptylamine is reacted with ethylene oxide in the presence of a catalyst such as potassium hydroxide. The reaction is carried out at a temperature of around 50-60°C and under an inert atmosphere to prevent oxidation.
Purification: The crude product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often used to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Heptylamino)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces halides or esters.
Applications De Recherche Scientifique
2-[2-(Heptylamino)ethoxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(Heptylamino)ethoxy]ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
2-[2-(Heptylamino)ethoxy]ethanol can be compared with other similar compounds such as:
2-[2-(Dimethylamino)ethoxy]ethanol: Similar in structure but with a dimethylamino group instead of a heptylamino group.
2-[2-(Aminoethoxy)ethanol]: Contains an amino group instead of a heptylamino group.
Uniqueness
The presence of the heptylamino group in this compound imparts unique properties such as increased hydrophobicity and potential for specific interactions with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H25NO2 |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
2-[2-(heptylamino)ethoxy]ethanol |
InChI |
InChI=1S/C11H25NO2/c1-2-3-4-5-6-7-12-8-10-14-11-9-13/h12-13H,2-11H2,1H3 |
Clé InChI |
VIPNYVIFJCFTER-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


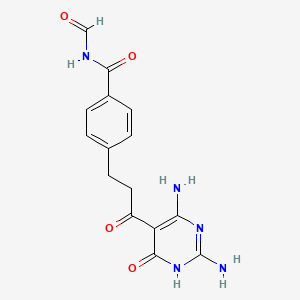
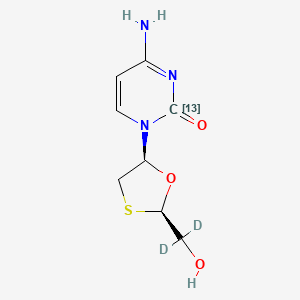
![(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)

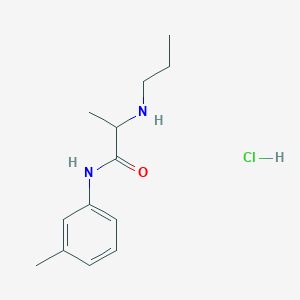
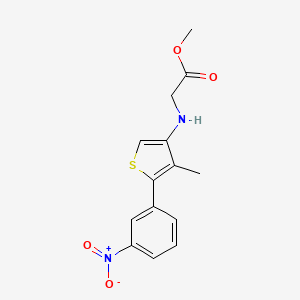
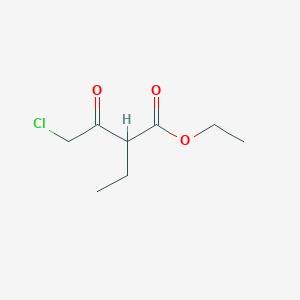
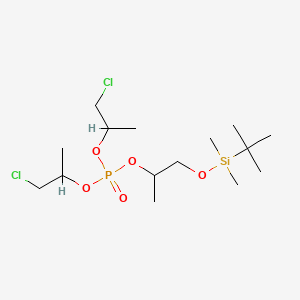
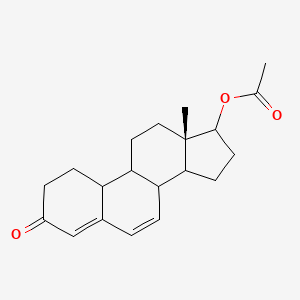
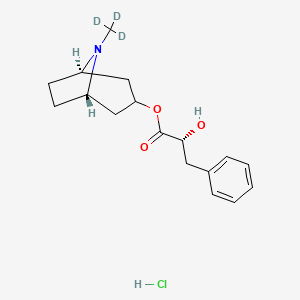
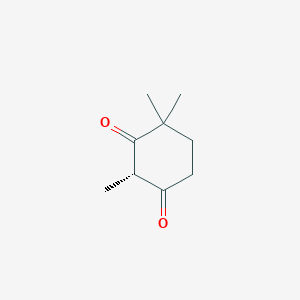

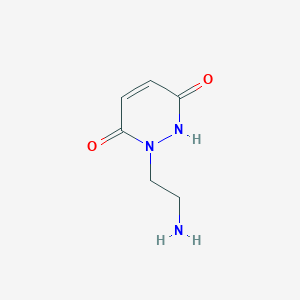
![1-(6-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B13855193.png)
